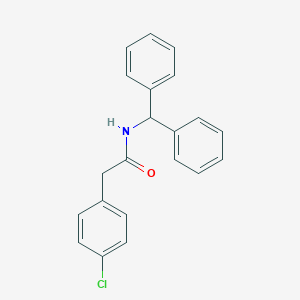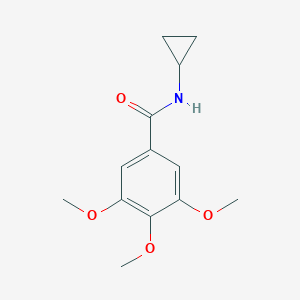![molecular formula C25H21FN2O3 B186027 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide CAS No. 5702-15-8](/img/structure/B186027.png)
2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide, also known as DMFQ, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. DMFQ belongs to the class of quinoline carboxamides and has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
Mécanisme D'action
The exact mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide is not fully understood, but studies suggest that it acts by inhibiting various signaling pathways involved in cancer cell growth, inflammation, and neurodegeneration. 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide has been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of pro-inflammatory mediators. It also modulates the activity of various transcription factors such as NF-κB, which plays a key role in inflammation and cancer development.
Effets Biochimiques Et Physiologiques
2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide has been found to exhibit various biochemical and physiological effects in different studies. It has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide also inhibits angiogenesis, which is essential for tumor growth and metastasis. In addition, 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide has been found to reduce oxidative stress and improve mitochondrial function, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide has several advantages as a research tool, including its high potency and specificity towards its target molecules. It can be easily synthesized in the laboratory and has been found to have low toxicity in animal models. However, 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide also has some limitations, including its poor solubility in water and its instability under certain conditions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide. One potential area of investigation is its use in combination with other therapeutic agents for the treatment of cancer and other diseases. Another area of interest is the development of novel 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide analogs with improved pharmacokinetic properties and efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide and its potential as a therapeutic agent for various neurological disorders.
Méthodes De Synthèse
2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide can be synthesized through a multi-step process involving the reaction of 4-fluorobenzylamine with 2-(3,4-dimethoxyphenyl)acetyl chloride, followed by cyclization with 2-chloroquinoline-4-carboxylic acid. The final product is obtained through purification and characterization using various techniques such as HPLC, NMR, and IR spectroscopy.
Applications De Recherche Scientifique
2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide has been extensively studied for its potential as a therapeutic agent in various fields of scientific research. It has been shown to exhibit anti-cancer activity by inhibiting the growth and proliferation of cancer cells in vitro and in vivo. 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide has also been found to possess anti-inflammatory properties by suppressing the release of pro-inflammatory cytokines and chemokines. Additionally, studies have shown that 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide has neuroprotective effects and can improve cognitive function in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
5702-15-8 |
|---|---|
Nom du produit |
2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide |
Formule moléculaire |
C25H21FN2O3 |
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C25H21FN2O3/c1-30-23-12-9-17(13-24(23)31-2)22-14-20(19-5-3-4-6-21(19)28-22)25(29)27-15-16-7-10-18(26)11-8-16/h3-14H,15H2,1-2H3,(H,27,29) |
Clé InChI |
BMEWORGLIPVIBP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=C(C=C4)F)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=C(C=C4)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





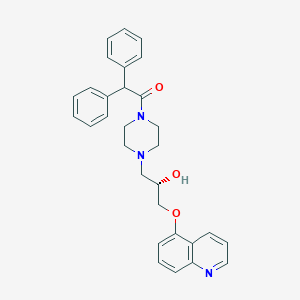

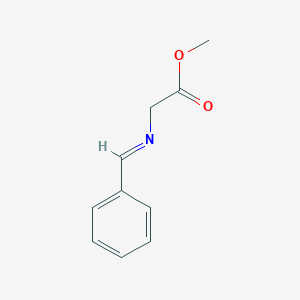

![4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate](/img/structure/B185957.png)
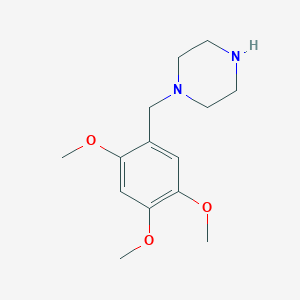
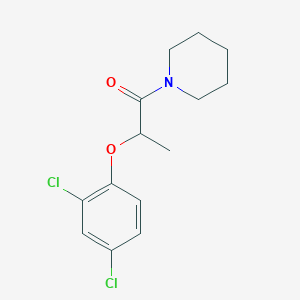

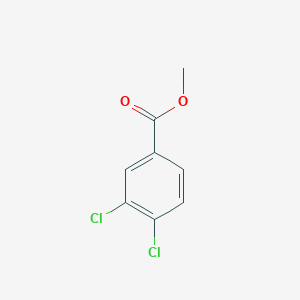
![2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide](/img/structure/B185968.png)
